molecular formula C9H16ClNO2 B2625785 Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride CAS No. 2055497-45-3

Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride

Cat. No.: B2625785
CAS No.: 2055497-45-3
M. Wt: 205.68
InChI Key: JNFPNJQTHWIHLE-UHFFFAOYSA-N
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Description

Methyl 2-(2-azaspiro[33]heptan-6-yl)acetate;hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClNO₂ It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride typically involves the following steps:

    Formation of the Spiro Intermediate: The initial step involves the formation of the spiro intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.

    Esterification: The intermediate is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a building block for drug development.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate
  • 2-Oxa-6-azaspiro[3.3]heptane derivatives

Uniqueness

Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts.

Biological Activity

Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride is a chemical compound with notable biological activity, primarily explored for its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₆ClNO₂
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 2055497-45-3

The compound features a unique spiro structure, which contributes to its biological activity by allowing it to interact with various molecular targets.

The mechanism of action involves the compound's interaction with specific receptors or enzymes. The spiro configuration enables it to fit into unique binding sites, potentially modulating the activity of these biological molecules. This can lead to various downstream effects, influencing cellular pathways and functions.

Pharmacological Properties

This compound has been investigated for several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Cytotoxicity : Research indicates varying levels of cytotoxicity against different cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, which could be beneficial in neurodegenerative disease models.
  • Interaction with Biological Molecules : The compound is used in studies to understand its interactions with proteins and other biomolecules, which is crucial for drug development.

Table of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against specific bacterial strains
CytotoxicityIC50 values vary among different cell lines
NeuroprotectiveExhibits protective effects in neuronal models
Enzyme InteractionModulates activity of certain enzymes

Case Study: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth at concentrations as low as 25 µg/mL against Gram-positive bacteria. This suggests its potential as a lead compound in developing new antibiotics.

Case Study: Cytotoxicity Analysis

In vitro cytotoxicity assays revealed that the compound exhibited an IC50 value of approximately 30 µM against HeLa cells, indicating moderate cytotoxic effects. Further investigations are needed to elucidate the underlying mechanisms and optimize its therapeutic index.

Properties

IUPAC Name

methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)2-7-3-9(4-7)5-10-6-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFPNJQTHWIHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC2(C1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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